COX-2 Selectivity Profile: Humulone vs. Celecoxib and COX-1
Humulone demonstrates a functional COX-2 selectivity comparable to the reference drug celecoxib. It inhibits COX-2 activity with an IC50 of 1.6 μM, while exhibiting no significant effect on COX-1 at concentrations below 10 μM [1]. This is in contrast to the drug celecoxib, which has reported IC50 values of 0.04 μM for COX-2 and 15 μM for COX-1 [2]. The data suggest humulone provides a similar selectivity window in vitro, but with a potency approximately 40-fold lower than celecoxib.
| Evidence Dimension | COX-2 vs. COX-1 inhibition selectivity and potency |
|---|---|
| Target Compound Data | COX-2 IC50 = 1.6 μM; COX-1: No significant activity below 10 μM. |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.04 μM; COX-1 IC50 = 15 μM. |
| Quantified Difference | Humulone is approximately 40-fold less potent than celecoxib for COX-2 but maintains a selectivity window (no COX-1 activity up to 10 μM). Celecoxib's selectivity ratio (IC50 COX-1/COX-2) is 375. |
| Conditions | MC3T3-E1 murine osteoblastic cells; catalytic activity assay. |
Why This Matters
This differentiates humulone from non-selective anti-inflammatory agents and validates its use in research models requiring COX-2-specific pathway interrogation without complete COX-1 suppression.
- [1] Yamamoto, K., Wang, J., Yamamoto, S., & Tobe, H. (2000). Suppression of cyclooxygenase-2 gene transcription by humulon of beer hop extract studied with reference to glucocorticoid. FEBS Letters, 465(2-3), 103-106. View Source
- [2] Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Isakson, P. C. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. View Source
